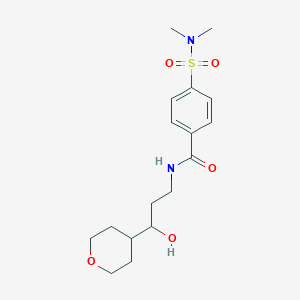
4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with potential biological applications, which can provide insights into the general class of compounds to which the specified molecule belongs. Benzamides are a class of compounds known for their diverse biological activities, including antiproliferative, anti-inflammatory, and insecticidal properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. For example, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of pyrazole derivatives containing α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl groups was performed using 2-amino-1-(4-substituted) phenyl ethanol as a key intermediate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. The specific substituents on the benzene ring and the amine can greatly influence the biological activity and physical properties of the compound. For instance, the presence of a pyrazole ring, as seen in some of the synthesized compounds, can confer antiproliferative and insecticidal activities . The molecular structure of the compound of interest would likely include a benzamide core with a dimethylsulfamoyl group and a tetrahydro-2H-pyran-4-yl group, which could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The papers describe the reactivity of such compounds in biological systems, such as the inhibition of enzymes like alkaline phosphatase and ecto-5′-nucleotidase . Additionally, the interaction with biological targets such as mTORC1 and autophagy-related proteins has been observed . The compound may also undergo similar reactions, potentially leading to biological effects that could be harnessed for therapeutic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug. For example, the metabolic stability of certain benzamide derivatives has been reported, which is a desirable trait for potential therapeutic agents . The specific physical and chemical properties of "4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide" would need to be determined experimentally, but it can be inferred that the presence of hydroxy and tetrahydro-2H-pyran-4-yl groups may affect its solubility and overall pharmacokinetic profile.
Applications De Recherche Scientifique
Supramolecular Chemistry
Supramolecular capsules derived from calixpyrrole scaffolds, which share structural features with the compound of interest, have been explored for their assembly and properties. These studies contribute to the understanding of molecular interactions and the development of novel materials with potential applications in catalysis, sensing, and molecular recognition (Ballester, 2011).
Pharmacology
Research into the pharmacological properties of related compounds, such as in the context of amyloid imaging in Alzheimer's disease, highlights the relevance of chemical derivatives in developing diagnostic tools and treatments for neurological conditions. Such studies underscore the importance of chemical synthesis and modification in advancing medical science (Nordberg, 2007).
Organic Synthesis and Drug Development
The exploration of chromones and their derivatives, including their radical scavenging activity, indicates the significance of benzamide derivatives in medicinal chemistry. These compounds exhibit a range of biological activities, which are crucial for developing new therapeutic agents (Yadav et al., 2014).
Material Science
Studies on the enhancement of thermoelectric performance in materials like PEDOT:PSS demonstrate the relevance of chemical modifications in tailoring material properties for specific applications, such as energy conversion and storage (Zhu et al., 2017).
Environmental Science
Research on the occurrence, fate, and behavior of parabens in aquatic environments provides an example of how derivatives of benzamide compounds are scrutinized for their environmental impact, leading to better management and treatment strategies for pollutants (Haman et al., 2015).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-19(2)25(22,23)15-5-3-14(4-6-15)17(21)18-10-7-16(20)13-8-11-24-12-9-13/h3-6,13,16,20H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESXWGIFEQLRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2524996.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2524997.png)
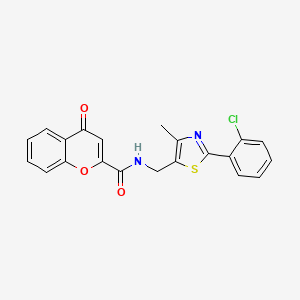
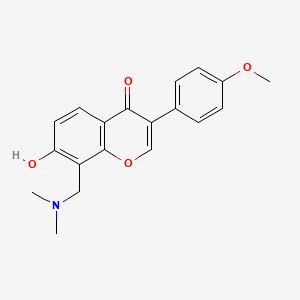
![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)
![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)
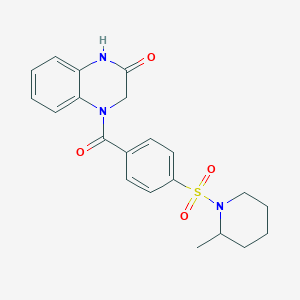
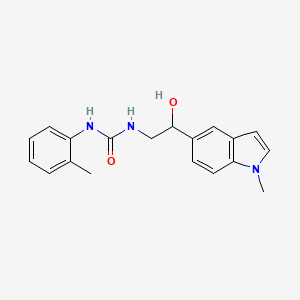
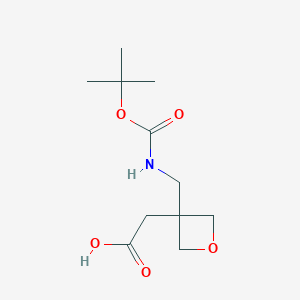
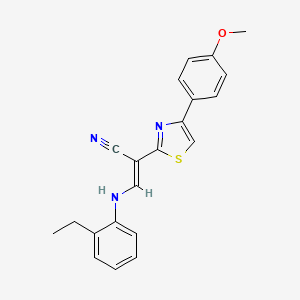
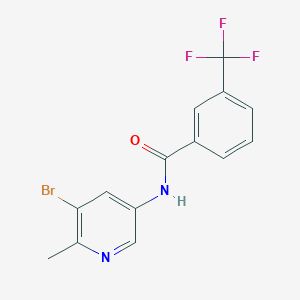
![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)